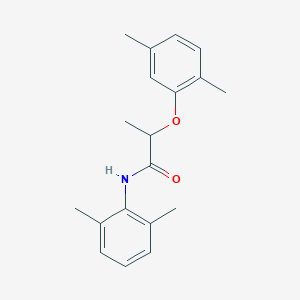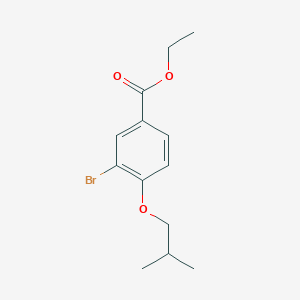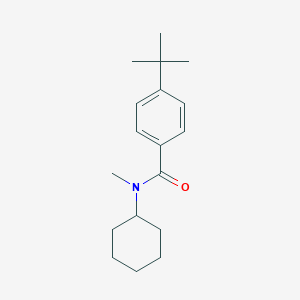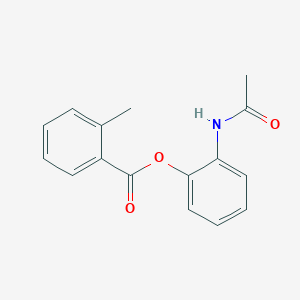![molecular formula C18H24BrNO2 B250133 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B250133.png)
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide, also known as BRD73954, is a compound with potential therapeutic applications in various diseases. The compound has been synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide exerts its therapeutic effects by targeting specific proteins involved in various biological processes. In cancer research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide targets bromodomain-containing protein 4 (BRD4), which is involved in cancer cell proliferation and survival. In inflammation research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide targets nuclear factor kappa B (NF-κB), which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide targets histone deacetylases (HDACs), which are involved in synaptic plasticity.
Biochemical and Physiological Effects
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size. In inflammation research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to reduce inflammation, decrease pro-inflammatory cytokine production, and improve tissue damage. In neurological disorder research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to improve cognitive function, enhance synaptic plasticity, and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in various scientific research applications. Another advantage is that it has been synthesized using different methods, which allows for flexibility in lab experiments. One limitation is that it has not been extensively studied in clinical trials, which limits its potential therapeutic applications. Another limitation is that its mechanism of action is not fully understood, which limits its potential use in drug development.
Zukünftige Richtungen
There are several future directions for 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide research. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more specific and effective drugs. Additionally, future research could focus on optimizing the synthesis method of 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide to improve its yield and purity. Finally, more extensive clinical trials could be conducted to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide is a compound with potential therapeutic applications in various diseases. It has been synthesized using different methods and has shown promising results in scientific research. Its mechanism of action involves targeting specific proteins involved in various biological processes. 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has various biochemical and physiological effects, and has advantages and limitations for lab experiments. There are several future directions for 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide research, including further investigating its potential therapeutic applications, exploring its mechanism of action, optimizing its synthesis method, and conducting more extensive clinical trials.
Synthesemethoden
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-2,6-dimethylphenylboronic acid and 2-(1-cyclohexen-1-yl)ethyl acetate in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 2-(1-cyclohexen-1-yl)ethyl acetate and N-(tert-butoxycarbonyl)-O-(4-bromo-2,6-dimethylphenyl)hydroxylamine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation and survival. In inflammation research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to improve cognitive function by enhancing synaptic plasticity.
Eigenschaften
Molekularformel |
C18H24BrNO2 |
|---|---|
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H24BrNO2/c1-13-10-16(19)11-14(2)18(13)22-12-17(21)20-9-8-15-6-4-3-5-7-15/h6,10-11H,3-5,7-9,12H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
HGIYTGXMQMTHGC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NCCC2=CCCCC2)C)Br |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC(=O)NCCC2=CCCCC2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)

![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B250066.png)
![N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B250067.png)
![4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide](/img/structure/B250068.png)

![2-[1-[(4-Methoxy-3-methylphenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B250071.png)
![2-chloro-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250072.png)

![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)